molecular formula C9H12N2O2 B12445238 [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine CAS No. 887593-45-5

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine

Cat. No.: B12445238
CAS No.: 887593-45-5
M. Wt: 180.20 g/mol
InChI Key: OUJFGTIJJZPUCS-UHFFFAOYSA-N
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Description

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine is a chemical compound that features a benzodioxin ring structure attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine typically involves the reaction of 1,4-benzodioxane-6-amine with hydrazine derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides would yield N-alkylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzodioxin derivatives that may lack the hydrazine group.

Properties

CAS No.

887593-45-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylmethylhydrazine

InChI

InChI=1S/C9H12N2O2/c10-11-6-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5,11H,3-4,6,10H2

InChI Key

OUJFGTIJJZPUCS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNN

Origin of Product

United States

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